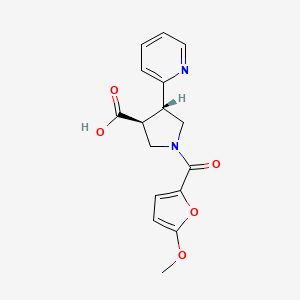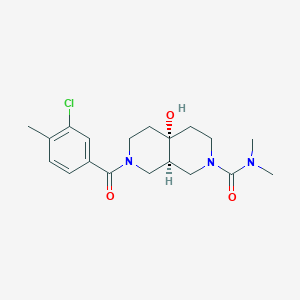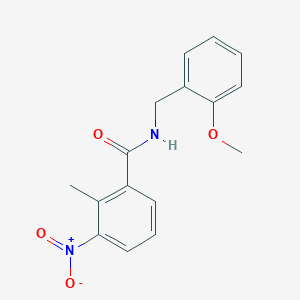
(3S*,4S*)-1-(5-methoxy-2-furoyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(3S*,4S*)-1-(5-methoxy-2-furoyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid" involves complex organic reactions that result in the formation of pyrrolidine derivatives with specific substituents. For instance, 5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous pyridine and azepine derivatives have been synthesized, demonstrating the feasibility of creating compounds with similar structural motifs through well-established synthetic pathways (Muchowski et al., 1985).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including our compound of interest, is characterized by the presence of a pyrrolidine ring, often fused or linked to other heterocyclic rings such as furan or pyridine. The exact geometry and electronic structure of these compounds can be elucidated through spectral analysis and quantum studies. For example, the novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine demonstrated a structure established based on spectral data, complemented by theoretical electronic absorption spectra (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Reactions such as acylation, amination, and cyclization are common, leading to the formation of diverse derivatives with varying biological activities. The acylation of pyrrolidine-2,4-diones, for instance, highlights the potential for modifying the compound to generate new chemical entities with specific properties (Jones et al., 1990).
Propiedades
IUPAC Name |
(3S,4S)-1-(5-methoxyfuran-2-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-5-13(23-14)15(19)18-8-10(11(9-18)16(20)21)12-4-2-3-7-17-12/h2-7,10-11H,8-9H2,1H3,(H,20,21)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIKWIWQDVMOOE-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(O1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)
![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)
![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)
![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)
![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)